2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol
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Overview
Description
2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 1,1-dioxidotetrahydrothiophen-3-amine. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated phenols
Scientific Research Applications
2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol involves its interaction with various molecular targets. In biological systems, it can bind to metal ions, forming complexes that exhibit biological activity. The phenolic and imine groups play crucial roles in its reactivity and binding properties. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}benzaldehyde
- 2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}aniline
Uniqueness
2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol is unique due to its specific structural features, such as the presence of both phenolic and imine groups, which contribute to its diverse reactivity and potential applications. Its ability to form stable complexes with metal ions and its biological activities distinguish it from other similar compounds.
Properties
Molecular Formula |
C11H13NO3S |
---|---|
Molecular Weight |
239.29 g/mol |
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)iminomethyl]phenol |
InChI |
InChI=1S/C11H13NO3S/c13-11-4-2-1-3-9(11)7-12-10-5-6-16(14,15)8-10/h1-4,7,10,13H,5-6,8H2 |
InChI Key |
JCLXEPLCKVWNLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N=CC2=CC=CC=C2O |
Origin of Product |
United States |
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